An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated building blocks, 2,5-Difluoro-4-methylbenzonitrile, with the CAS number 1003708-66-4 , has emerged as a particularly valuable intermediate.[1] Its unique substitution pattern—a nitrile group for synthetic versatility, two fluorine atoms for enhanced biological properties, and a methyl group for steric and electronic influence—positions it as a critical component in the synthesis of complex, high-value molecules, notably in the development of targeted cancer therapies. This guide provides a comprehensive technical overview of 2,5-Difluoro-4-methylbenzonitrile, from its synthesis and physicochemical properties to its applications and safe handling.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1003708-66-4 | [1] |
| Molecular Formula | C₈H₅F₂N | [2] |
| Molecular Weight | 153.13 g/mol | [2] |
| Appearance | White to off-white crystalline solid | General Observation |
| Purity | Typically ≥98% | [2] |
Spectroscopic Data
The structural integrity of 2,5-Difluoro-4-methylbenzonitrile is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrile and fluorine substituents.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the fluorinated carbons will be particularly informative.
Infrared (IR) Spectroscopy:
The IR spectrum of 2,5-Difluoro-4-methylbenzonitrile is characterized by several key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile stretch) | ~2230 - 2240 | Strong, Sharp |
| C-F (Aromatic) | ~1200 - 1300 | Strong |
| C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-H (Alkyl) | ~2850 - 2960 | Medium |
The strong, sharp peak around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of 2,5-Difluoro-4-methylbenzonitrile will show a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.
Synthesis of 2,5-Difluoro-4-methylbenzonitrile: A Mechanistic Approach
While multiple synthetic routes to fluorinated benzonitriles exist, a common and effective strategy involves the cyanation of an appropriately substituted aryl halide. A plausible synthetic pathway for 2,5-Difluoro-4-methylbenzonitrile is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2,5-Difluoro-4-methylbenzonitrile.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established chemical transformations.
Step 1: Nitration of 1,4-Difluoro-2-methylbenzene
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To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,4-Difluoro-2-methylbenzene dropwise with stirring.
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Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-Difluoro-2-methyl-5-nitrobenzene.
Step 2: Reduction of the Nitro Group
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To a solution of 1,4-Difluoro-2-methyl-5-nitrobenzene in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, filter the hot reaction mixture through celite to remove the iron salts.
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Concentrate the filtrate to remove ethanol and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product, 4-Amino-2,5-difluorotoluene, with an organic solvent.
Step 3: Sandmeyer Reaction
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Dissolve 4-Amino-2,5-difluorotoluene in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.
-
Extract the product, 4-Bromo-2,5-difluorotoluene, with an organic solvent.
Step 4: Cyanation
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To a solution of 4-Bromo-2,5-difluorotoluene in a polar aprotic solvent such as dimethylformamide (DMF), add copper(I) cyanide.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product, 2,5-Difluoro-4-methylbenzonitrile, with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The structural features of 2,5-Difluoro-4-methylbenzonitrile make it a highly sought-after intermediate in the synthesis of pharmacologically active compounds.
Role as a Key Intermediate in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. Several PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these molecules often relies on versatile building blocks like 2,5-Difluoro-4-methylbenzonitrile. The fluorine atoms can enhance binding to the target enzyme, while the nitrile group provides a handle for further chemical transformations.
Illustrative Synthetic Application
While specific proprietary synthetic routes for marketed drugs are often not publicly disclosed in detail, the use of similar fluorinated benzonitriles is well-documented in the patent literature for the synthesis of PARP inhibitors. For example, the core of many PARP inhibitors contains a phthalazinone or a similar heterocyclic system. The synthesis of such systems can involve the reaction of a substituted benzonitrile with hydrazine or a related derivative.
Caption: General application of 2,5-Difluoro-4-methylbenzonitrile in the synthesis of PARP inhibitor scaffolds.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Difluoro-4-methylbenzonitrile.
Hazard Identification
Based on data for similar fluorinated benzonitriles, this compound should be handled as a potentially hazardous substance.[4][5][6][7]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
2,5-Difluoro-4-methylbenzonitrile is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of functional groups allows for the strategic introduction of fluorine and a synthetically useful nitrile moiety, making it an important intermediate in the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.
References
-
PubChemLite. (n.d.). 2,5-difluoro-4-methylbenzonitrile. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 2,5-Difluoro-4-methylbenzonitrile as a Biochemical Reagent. Retrieved from [Link]
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